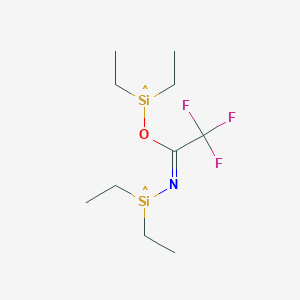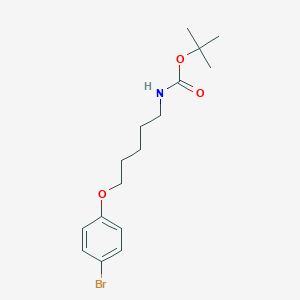
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid is a compound of significant interest in organic chemistry. It features a tetrahydropyran ring, a hydroxyl group, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid typically involves the hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various catalysts, including platinum, lanthanide triflates, and silver (I) triflate . The reaction conditions are generally mild, often carried out at room temperature, and can tolerate various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of hydroalkoxylation and the use of efficient catalysts suggest that scalable production could be achieved using similar catalytic systems under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of fragrant compounds and other industrial chemicals.
Wirkmechanismus
The mechanism by which cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid exerts its effects involves its functional groups. The hydroxyl group can participate in hydrogen bonding, the trifluoromethyl group can influence the molecule’s electronic properties, and the carboxylic acid group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-2,6-Piperidines: Similar in structure but with a piperidine ring instead of a tetrahydropyran ring.
cis-2,6-Tetrahydropyrans: Similar but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid makes it unique compared to other similar compounds. This group can significantly alter the compound’s reactivity and properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C7H9F3O4 |
|---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
(2R,3R)-2-hydroxy-2-(trifluoromethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3O4/c8-7(9,10)6(13)4(5(11)12)2-1-3-14-6/h4,13H,1-3H2,(H,11,12)/t4-,6+/m0/s1 |
InChI-Schlüssel |
YFNZMZTYOWORNJ-UJURSFKZSA-N |
Isomerische SMILES |
C1C[C@H]([C@@](OC1)(C(F)(F)F)O)C(=O)O |
Kanonische SMILES |
C1CC(C(OC1)(C(F)(F)F)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


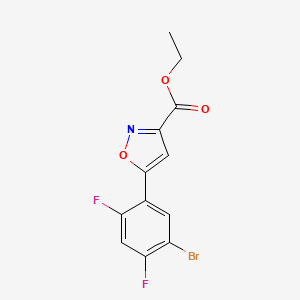

![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
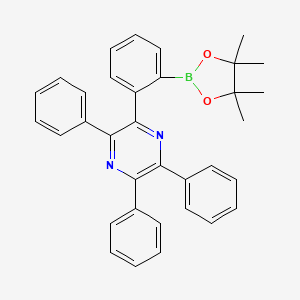
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
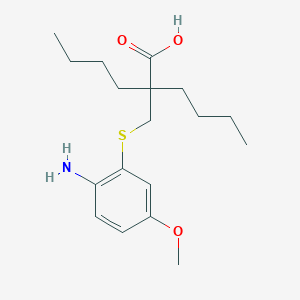
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

